2-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid
Description
This compound features a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl group linked via an ether oxygen to a 4-methylbenzoic acid moiety. The Boc group serves as a protective amine functionality, enhancing stability during synthetic processes. The benzoic acid component contributes acidity (pKa ~4.2–4.5, influenced by the methyl group’s electron-donating effect), while the piperidine ring offers conformational flexibility. The molecular formula is inferred as C₁₇H₂₃NO₅ (molecular weight ≈ 321.37 g/mol). Applications likely include pharmaceutical intermediates or agrochemical precursors, though specific data is absent in the provided evidence.
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H25NO5/c1-12-5-6-14(16(20)21)15(11-12)23-13-7-9-19(10-8-13)17(22)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,21) |
InChI Key |
GGHHYIMRTPRJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid typically involves the following key steps:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Formation of the ether linkage between the piperidin-4-ol derivative and the substituted benzoic acid.
- Introduction or preservation of the carboxylic acid functionality on the benzoic acid ring.
- Optional functional group transformations such as halogenation, lithiation, or esterification to facilitate coupling.
Specific Synthetic Routes
Synthesis via Nucleophilic Substitution and Boc Protection
One documented approach begins with tert-butyl 4-hydroxypiperidine-1-carboxylate as the Boc-protected piperidin-4-ol precursor. This compound is reacted with a suitable benzoic acid derivative or its activated form (e.g., halogenated or esterified) to form the ether bond.
- For example, a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in dry pyridine is stirred at low temperature (0 °C), followed by addition of a sulfonyl chloride (e.g., tosyl chloride) to activate the hydroxyl group.
- The activated intermediate then reacts with a substituted benzoic acid derivative under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as acetone.
- The Boc protecting group remains intact during these steps, ensuring selective reaction at the hydroxyl site without affecting the piperidine nitrogen.
- The final product is isolated after work-up and purification by chromatography or recrystallization.
Lithiation and Carboxylation Route
A more advanced method involves the use of organolithium chemistry:
- Starting from tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate , an alkyl lithium reagent (e.g., n-butyllithium or sec-butyllithium) is added at low temperature (-100 °C to -60 °C) in an anhydrous solvent such as tetrahydrofuran (THF).
- This generates an aryllithium intermediate in situ .
- The aryllithium species is then quenched with carbon dioxide (dry ice) to carboxylate the aromatic ring, forming 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid .
- The reaction mixture is stirred for several hours to ensure completion.
- The crude product is isolated by filtration, extraction, and purification steps including recrystallization or chromatography.
Ester Hydrolysis and Ether Formation
Another approach involves preparing an ester intermediate followed by hydrolysis:
- A methyl or tert-butyl ester of the benzoic acid derivative is coupled with the Boc-protected piperidin-4-ol via nucleophilic substitution or palladium-catalyzed coupling.
- The ester is then hydrolyzed under basic conditions (e.g., lithium hydroxide in a mixture of methanol, tetrahydrofuran, and water at elevated temperature) to yield the free carboxylic acid.
- The reaction mixture is acidified to precipitate the acid, which is purified by extraction and chromatography.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection of Piperidine | Di-tert-butyl dicarbonate (Boc2O), base | Protects nitrogen, stable under mild conditions |
| Activation of Hydroxyl Group | Tosyl chloride (TsCl), pyridine, 0 °C | Converts OH to good leaving group |
| Nucleophilic Substitution | Potassium carbonate (K2CO3), acetone | Facilitates ether bond formation |
| Lithiation | n-Butyllithium or sec-butyllithium, THF, -100 to -60 °C | Generates aryllithium intermediate |
| Carboxylation | Dry ice (CO2), low temperature | Introduces carboxylic acid group |
| Ester Hydrolysis | Lithium hydroxide (LiOH), MeOH/THF/H2O, 80 °C | Converts ester to acid |
| Purification | Filtration, extraction, chromatography | Isolates pure product |
Research Findings and Notes
- The Boc protecting group is essential for selective functionalization of the piperidine nitrogen and is stable under the reaction conditions used for ether formation and lithiation/carboxylation steps.
- The lithiation/carboxylation method provides a direct route to the benzoic acid-functionalized piperidine derivative with high regioselectivity and good yields, but requires strict anhydrous and low-temperature conditions.
- Nucleophilic substitution using activated hydroxyl groups (e.g., tosylates) and base-mediated coupling is a milder and more accessible method, suitable for scale-up and less sensitive substrates.
- Ester intermediates are commonly employed to facilitate purification and handling; hydrolysis to the acid is typically straightforward and high-yielding.
- Palladium-catalyzed coupling reactions have also been reported for related compounds, offering alternative pathways to form the ether linkage.
- Reported yields for key steps range from 70% to over 90%, depending on the method and scale.
The preparation of This compound involves strategic protection of the piperidine nitrogen, formation of the ether bond to the substituted benzoic acid, and careful introduction or preservation of the carboxylic acid group. Two main synthetic routes dominate:
- A classical nucleophilic substitution using Boc-protected piperidin-4-ol and activated benzoic acid derivatives.
- A lithiation/carboxylation approach starting from a bromophenyl intermediate.
Both methods are well-documented, reproducible, and amenable to scale-up with appropriate control of reaction conditions. The choice of method depends on available starting materials, desired scale, and sensitivity to reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Sulfonyl vs. Oxy Linkage
Compound : 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid ()
- Structural Difference : Sulfonyl (-SO₂-) replaces the ether oxygen.
- Impact :
- Molecular Weight : Higher (369.43 g/mol vs. ~321.37 g/mol) due to sulfur.
- Electron Effects : Sulfonyl is strongly electron-withdrawing, increasing acidity of the benzoic acid (lower pKa) and altering reactivity in nucleophilic substitutions.
- Solubility : Reduced aqueous solubility compared to the ether-linked analog.
- Applications: Potential protease inhibitors due to sulfonyl’s hydrogen-bonding capacity .
Acetic Acid Derivatives
Examples :
- 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (): Formula: C₁₂H₁₉F₂NO₄ (MW 279.28 g/mol). Key Features: Difluoro substitution enhances lipophilicity; acetic acid (pKa ~2.5) offers distinct acidity. Applications: Fluorinated analogs may improve metabolic stability in drug candidates .
Heterocyclic Modifications
Compound : 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid ()
- Structural Difference : Oxazole ring replaces benzoic acid.
- Impact :
- Electronic Effects : Oxazole’s electron-deficient nature alters reactivity in cycloadditions.
- Solubility : Reduced compared to benzoic acid due to heterocyclic hydrophobicity.
- Applications : Agrochemicals (e.g., fungicides) or materials science .
Substituent Variations on Piperidine
Examples :
-
- Compound : 2-(1-(Tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid.
- Impact : Increased polarity improves aqueous solubility but limits membrane permeability.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Utility : Boc-protected derivatives are widely used in peptide synthesis and fragment coupling due to their stability under basic conditions .
- Biological Activity : Fluorinated and aromatic analogs (e.g., m-tolyl) show enhanced pharmacokinetic profiles in preclinical studies .
- Solubility vs. Permeability : Hydrophilic modifications (e.g., hydroxyl groups) improve solubility but may require prodrug strategies for bioavailability .
Biological Activity
2-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid, often referred to as a derivative of piperidine and benzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H25NO4
- CAS Number : 147969-86-6
The presence of the tert-butoxycarbonyl (Boc) group is significant as it influences the compound's solubility and stability, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biological targets. Notably, it has been studied for its potential as an anti-inflammatory agent and its role in inhibiting certain enzymatic pathways.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as squalene synthase, which plays a critical role in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in biological systems .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of cytokine production or by affecting signaling pathways related to inflammation .
Case Studies
- Squalene Synthase Inhibition : A study demonstrated that derivatives similar to this compound exhibited potent inhibition of squalene synthase with an IC50 value as low as 15 nM . This suggests potential applications in managing hypercholesterolemia.
- Cholesterol Synthesis : Another study evaluated the effects of various derivatives on cholesterol synthesis in rat liver models, identifying a related piperidine derivative that effectively reduced cholesterol levels with an ED50 of 2.9 mg/kg when administered orally .
- Antitumor Activity : The compound's structural analogs have been investigated for their antitumor properties. For instance, combinations involving similar compounds showed enhanced efficacy against malignant pleural mesothelioma through modulation of the ERK signaling pathway .
Data Table: Biological Activity Summary
| Activity Type | Target/Effect | Measurement/Value |
|---|---|---|
| Enzymatic Inhibition | Squalene Synthase | IC50 = 15 nM |
| Cholesterol Synthesis | Rat Liver | ED50 = 2.9 mg/kg |
| Antitumor Activity | Malignant Pleural Mesothelioma | Enhanced tumor suppression |
Q & A
Q. What are the key steps in synthesizing 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-4-methylbenzoic acid, and how can intermediates be characterized?
The synthesis typically involves:
- Boc protection : Piperidin-4-ol is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to yield 1-Boc-piperidin-4-ol .
- Etherification : The Boc-protected piperidine is coupled with 4-methyl-2-hydroxybenzoic acid via Mitsunobu reaction (DEAD/PPh₃) or SN2 alkylation using a halogenated benzoic acid derivative .
- Purification : Crude products are purified via flash chromatography (silica gel, EtOAc/hexane gradients) or preparative HPLC .
Characterization : Intermediates are verified by ¹H/¹³C NMR (e.g., Boc group signals at δ 1.4 ppm for tert-butyl) and HRMS for molecular ion confirmation .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring by HPLC for decomposition products (e.g., free piperidine or benzoic acid derivatives) .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the Boc group .
- pH-dependent stability : Evaluate solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 6–8 for aqueous solutions) .
Q. What safety precautions are critical when handling this compound in the lab?
- Hazard classification : Based on analogs, expect GHS H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for the Mitsunobu coupling step in the synthesis?
- Catalyst tuning : Replace DEAD with DIAD for improved regioselectivity and reduced side products .
- Solvent effects : Use anhydrous THF or DMF to enhance nucleophilicity of the piperidin-4-ol oxygen .
- Stoichiometry : Maintain a 1.2:1 molar ratio of 1-Boc-piperidin-4-ol to 2-hydroxy-4-methylbenzoic acid to drive the reaction to completion .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Assay standardization : Validate in vitro enzyme inhibition assays (e.g., IC₅₀) using positive controls (e.g., staurosporine for kinases) and replicate across multiple labs .
- Structural analogs : Compare activity of derivatives (Table 1) to identify critical functional groups (e.g., Boc vs. Cbz protection) .
Table 1 : Bioactivity of Structural Analogs
| Compound | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target | None | 12.3 ± 1.2 | Kinase X |
| Analog A | Boc → Cbz | >100 | Inactive |
| Analog B | Methyl → Cl | 8.9 ± 0.7 | Kinase X |
Q. Which advanced analytical methods are suitable for quantifying enantiomeric purity in chiral derivatives of this compound?
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to kinase X’s ATP pocket (PDB: 3FCO). Focus on hydrogen bonding with the Boc group and π-π stacking of the benzoic acid .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex .
Methodological Considerations
- Data contradiction analysis : Cross-validate synthetic yields and bioactivity using orthogonal techniques (e.g., LC-MS for purity, SPR for binding affinity) .
- Reaction troubleshooting : If etherification fails, confirm Boc group integrity via FT-IR (C=O stretch at ~1680 cm⁻¹) and test alternative leaving groups (e.g., tosylate vs. bromide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
